Biotin-11-UTP
Description
Historical Evolution of Non-Radioactive Nucleic Acid Labeling Technologies
The detection of specific nucleic acid sequences has historically relied on the use of radioactive isotopes, such as ³²P and ³⁵S, to label DNA and RNA probes. slideshare.net First introduced in the mid-20th century, radioisotope labeling became a cornerstone of molecular biology, facilitating groundbreaking discoveries in gene structure and function. bitesizebio.com However, the inherent risks associated with handling radioactive materials, including safety concerns and environmental disposal issues, spurred the development of safer alternatives. slideshare.net
The 1980s marked a significant shift with the introduction of non-radioactive labeling methods. ableweb.org Among the most prominent of these was the use of biotin (B1667282), a small B-vitamin, as a tag for nucleic acid probes. ableweb.org This innovation, coupled with the strong and specific interaction between biotin and the protein avidin (B1170675) (or its bacterial analog, streptavidin), provided a powerful and safe detection system. ableweb.orgthermofisher.com The development of biotinylated nucleotides, such as Biotin-11-UTP, that could be enzymatically incorporated into nucleic acids, further solidified the transition towards non-radioactive techniques. ableweb.org These advancements have led to the widespread adoption of non-radioactive methods in various applications, including Southern and Northern blotting, in situ hybridization, and microarray analysis. lumiprobe.comjenabioscience.com
Fundamental Rationale for Biotinylation in Contemporary Molecular Biology Methodologies
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone of modern molecular biology due to several key advantages. creative-diagnostics.comwikipedia.org The primary reason for its extensive use is the extraordinarily strong and specific non-covalent interaction between biotin and avidin or streptavidin. thermofisher.com This bond is one of the strongest known in nature, making it highly stable and resistant to changes in pH, temperature, and denaturing agents. thermofisher.com
The small size of the biotin molecule (244.31 g/mol ) is another significant benefit, as it is unlikely to interfere with the natural function of the labeled molecule. wikipedia.orglabmanager.com This allows for the efficient and specific labeling of proteins and nucleic acids without compromising their biological activity. creative-diagnostics.com
In the context of nucleic acid labeling, biotinylated nucleotides like this compound are readily incorporated by various polymerases during in vitro transcription or PCR. lumiprobe.cominterchim.fr The resulting biotin-labeled probe can then be detected with high sensitivity using streptavidin conjugated to an enzyme (such as alkaline phosphatase or horseradish peroxidase) or a fluorophore. jenabioscience.com This indirect detection method often provides signal amplification, further enhancing the sensitivity of the assay. jenabioscience.com The versatility of biotinylation allows for its application in a broad range of techniques, making it a fundamental tool for researchers. creative-diagnostics.com
Overview of this compound's Pivotal Role in Academic Research Paradigms
This compound serves as a crucial reagent in numerous academic research applications, primarily for the generation of biotin-labeled RNA probes. lumiprobe.comrevvity.com These probes are instrumental in a variety of molecular biology techniques that aim to detect, localize, and quantify specific RNA sequences.
One of the most prominent applications is in in situ hybridization (ISH) and fluorescence in situ hybridization (FISH) , where biotin-labeled probes are used to visualize the location of specific messenger RNA (mRNA) molecules within cells and tissues. lumiprobe.comjenabioscience.com This provides valuable insights into gene expression patterns and their spatial organization.
In Northern blotting , this compound-labeled probes are used to identify specific RNA molecules that have been separated by gel electrophoresis. This technique is essential for determining the size and abundance of target RNAs. lumiprobe.com
Microarray analysis , a high-throughput method for analyzing the expression of thousands of genes simultaneously, also relies on biotinylated probes. lumiprobe.comjenabioscience.com In this context, RNA from a sample is labeled with biotin and then hybridized to a microarray chip containing thousands of known DNA sequences. The detection of biotin provides a quantitative measure of the expression level of each gene.
Furthermore, this compound is utilized in electrophoretic mobility shift assays (EMSA) to study RNA-protein interactions. jenabioscience.com By labeling an RNA probe with biotin, researchers can detect whether a protein of interest binds to the RNA, causing a "shift" in its migration through a gel.
The "11" in this compound refers to the 11-atom spacer arm that links the biotin molecule to the uridine (B1682114) triphosphate. revvity.commedchemexpress.com This long linker arm is crucial as it minimizes steric hindrance, allowing for efficient interaction between the biotin tag and the bulky streptavidin molecule, thereby enhancing detection sensitivity. lumiprobe.com
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H45N6O18P3S (free acid) jenabioscience.com |
| Molecular Weight | 878.67 g/mol (free acid) jenabioscience.com |
| Appearance | Colorless to slightly yellow solid lumiprobe.comjenabioscience.com |
| Solubility | Good in water lumiprobe.com |
| Purity | ≥ 95% (HPLC) jenabioscience.com |
| Spectroscopic Properties | λmax 289 nm, ε 7.1 L mmol-1 cm-1 (in Tris-HCl pH 7.5) jenabioscience.com |
Common Research Applications of this compound
| Application | Description |
|---|---|
| In Situ Hybridization (ISH) | Detection and localization of specific RNA sequences within cells and tissues. lumiprobe.com |
| Northern Blotting | Identification of specific RNA molecules from a mixture after separation by size. lumiprobe.com |
| Microarray Analysis | High-throughput gene expression profiling. lumiprobe.com |
| RNA Pull-down Assays | Isolation of RNA-binding proteins. broadpharm.com |
| Electrophoretic Mobility Shift Assay (EMSA) | Study of RNA-protein interactions. jenabioscience.com |
Structure
2D Structure
Properties
Molecular Formula |
C29H42Li3N6O17P3S |
|---|---|
Molecular Weight |
892.6 g/mol |
IUPAC Name |
trilithium;[[[(1R,2R,3S,4R)-4-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2,3-dihydroxycyclopentyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1 |
InChI Key |
ZBJFRSKZQRNXSZ-MPAUVNFJSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |
Origin of Product |
United States |
Mechanistic Principles of Biotin 11 Utp Incorporation in Nucleic Acid Synthesis
Terminal Labeling Approaches Utilizing Biotinylated Nucleotides
Role of ϕ29 DNA Polymerase and Poly(A) Polymerase in Sequence-Specific and Non-Specific 3' Biotinylation of RNA
The 3' biotinylation of RNA is a valuable technique for applications such as affinity purification of RNA-protein complexes. nih.gov Both ϕ29 DNA Polymerase and Poly(A) Polymerase are utilized for this purpose, offering distinct advantages for sequence-specific and non-specific labeling, respectively.
ϕ29 DNA Polymerase for Template-Directed 3' Biotinylation:
ϕ29 DNA Polymerase, derived from the Bacillus subtilis phage ϕ29, is a high-processivity enzyme with strong strand displacement activity and a 3'-5' exonuclease (proofreading) activity. kactusbio.com This polymerase can use an RNA molecule as a primer for a template-directed fill-in reaction. nih.govresearchgate.net The process involves annealing a DNA oligonucleotide (a "splint") to the 3' end of the target RNA. This DNA splint has an overhang that serves as a template for the polymerase. nih.gov
In the presence of deoxynucleoside triphosphates (dNTPs), including a biotinylated dUTP (such as Biotin-11-dUTP), ϕ29 DNA Polymerase extends the RNA primer by incorporating the complementary dNTPs according to the DNA template. researchgate.netabpbio.com The enzyme's proofreading activity is particularly advantageous as it can remove any non-templated or mismatched nucleotides at the 3' end of the RNA, ensuring a homogenous and precisely labeled product. nih.govresearchgate.net This method allows for the sequence-specific incorporation of a single or multiple biotinylated nucleotides at the 3' terminus of the RNA. nih.gov
Poly(A) Polymerase for Non-Specific 3' Biotinylation:
Poly(A) Polymerases (PAPs) catalyze the template-independent addition of nucleotides to the 3' end of an RNA molecule. nih.govnih.gov While "classical" PAPs show a strong preference for ATP, non-canonical PAPs, such as the one from Schizosaccharomyces pombe (Cid1), can incorporate a broader range of nucleotides, including modified ones like N6-biotin-ATP. nih.govnih.gov
This method provides a simple and efficient way to biotinylate the 3' end of RNA molecules regardless of their sequence. nih.govnih.gov However, a key characteristic of this approach is that it often results in the addition of a tail of multiple biotinylated nucleotides, and the length of this tail can be variable depending on the enzyme and reaction conditions. nih.govbiosyn.com
Indirect Biotinylation Strategies via Aminoallyl-Modified Nucleotides and Subsequent Biotinylation
An alternative to the direct incorporation of biotinylated nucleotides is an indirect, two-step labeling method. interchim.frjenabioscience.com This strategy involves the enzymatic incorporation of an aminoallyl-modified nucleotide, such as 5-aminoallyl-UTP, into the nucleic acid, followed by a chemical coupling reaction with an amine-reactive biotin (B1667282) derivative. interchim.frthermofisher.comthermofisher.com
During in vitro transcription or reverse transcription, aminoallyl-UTP (for RNA) or aminoallyl-dUTP (for DNA) is incorporated into the nucleic acid strand by polymerases. interchim.frthermofisher.com The resulting nucleic acid contains reactive primary amine groups. These amine-modified nucleic acids are then purified to remove unincorporated nucleotides. thermofisher.com In the second step, the purified nucleic acid is incubated with an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with the primary amines to form a stable amide bond, thereby labeling the nucleic acid with biotin. thermofisher.com
This indirect labeling approach offers several advantages. It can be more cost-effective than using pre-labeled biotinylated nucleotides. interchim.fr Furthermore, it provides flexibility, as the same batch of amine-modified nucleic acid can be labeled with different tags, including various fluorophores or haptens, by using the corresponding amine-reactive derivatives. thermofisher.com The enzymatic incorporation of the smaller aminoallyl-modified nucleotide can sometimes be more efficient than the incorporation of the bulkier biotin-nucleotide conjugate, potentially leading to higher labeling densities. researchgate.net
Data Tables
Table 1: Properties of Biotin-11-UTP
| Property | Value | Source |
| Molecular Formula | C28H45N6O18P3S (free acid) | jenabioscience.comjenabioscience.com |
| Molecular Weight | 878.67 g/mol (free acid) | jenabioscience.comjenabioscience.com |
| Linker Length | 11 atoms | biotium.comabpbio.comabpbiosciences.com |
| Purity | ≥ 95 % (HPLC) | jenabioscience.comjenabioscience.com |
| Storage Conditions | -20 °C | broadpharm.comjenabioscience.comjenabioscience.com |
Table 2: Enzymes Used in Biotinylation of Nucleic Acids
| Enzyme | Substrate(s) | Labeling Strategy | Specificity | Reference |
| T7, T3, SP6 RNA Polymerases | This compound | Direct | Transcript-internal | lumiprobe.comabpbio.comabpbiosciences.com |
| ϕ29 DNA Polymerase | Biotin-11-dUTP, RNA/DNA hybrid | Direct 3' end | Template-specific | nih.govresearchgate.netabpbio.com |
| Poly(A) Polymerase | N6-biotin-ATP, RNA | Direct 3' end | Non-specific | nih.govnih.govbiosyn.com |
| Various Polymerases | Aminoallyl-(d)UTP | Indirect | Transcript-internal/3' end | interchim.frthermofisher.comthermofisher.com |
Advanced Methodologies for Nucleic Acid Probe Generation Employing Biotin 11 Utp
Primer Extension and Amplification-Based Labeling Techniques
Biotinylated probes can also be generated through methods that rely on DNA polymerases.
PCR provides a powerful method for generating biotinylated DNA probes. interchim.fr In this approach, Biotin-11-dUTP (the deoxyribonucleotide form) is used as a substitute for deoxythymidine triphosphate (dTTP). jenabioscience.comjenabioscience.com
Enzymatic Incorporation: Taq polymerase and other DNA polymerases can incorporate Biotin-11-dUTP into the newly synthesized DNA strands. jenabioscience.comabpbio.comtandfonline.com The efficiency of incorporation can depend on the specific polymerase used. tandfonline.com
Optimizing Nucleotide Ratios: A common recommendation for PCR labeling is a 1:1 ratio of Biotin-11-dUTP to dTTP (50% substitution). jenabioscience.comjenabioscience.com However, the optimal ratio may need to be adjusted based on the specific application and assay conditions to achieve the best yield and incorporation rate. jenabioscience.comjenabioscience.com
Linker Arm Considerations: While shorter linker arms on biotinylated dUTPs may lead to more efficient incorporation by DNA polymerases, longer linkers can facilitate better interaction between the biotin (B1667282) and streptavidin. interchim.fr Biotin-11-dUTP represents a balance between these two factors. jenabioscience.com
The following table summarizes enzymes capable of incorporating Biotin-11-dUTP.
| Enzyme | Application |
| Taq DNA Polymerase | PCR |
| DNA Polymerase I / DNase I | Nick Translation |
| Klenow Fragment (exo-) | Primer Extension |
| Terminal deoxynucleotidyl Transferase (TdT) | 3'-End Labeling |
| Reverse Transcriptase | Reverse Transcription |
Table based on data from jenabioscience.comabpbio.comeenzyme.com
Biotinylated cDNA probes can be synthesized from an RNA template through reverse transcription. stackexchange.com
Enzymatic Incorporation: Reverse transcriptases, such as Moloney Murine Leukemia Virus (MMLV) Reverse Transcriptase, can incorporate Biotin-11-dUTP during the synthesis of the complementary DNA (cDNA) strand. jenabioscience.comstackexchange.com
Optimizing Reaction Conditions: In some non-radioisotopic reverse transcriptase assays, the incorporation of Biotin-11-dUTP can be enhanced by the addition of unlabeled dTTP. nih.gov An optimal molar ratio of 4:1 (dTTP:Biotin-11-dUTP) has been reported to improve sensitivity. nih.gov
Strategic Optimization of Labeling Density in Amplification Reactions for Downstream Applications
The efficacy of nucleic acid probes generated using Biotin-11-UTP is critically dependent on the density of the biotin labels incorporated along the nucleic acid strand. Achieving an optimal labeling density is a strategic balancing act. While a high density of biotin molecules can potentially increase the signal intensity in detection assays, excessive labeling can be counterproductive. Over-incorporation may lead to reduced yields during the amplification reaction and can cause steric hindrance, which impedes the hybridization of the probe to its target sequence or interferes with the subsequent binding of streptavidin conjugates. seracare.com Therefore, the ratio of this compound to its natural counterpart, UTP, in the amplification reaction must be carefully optimized to suit the specific requirements of the intended downstream application.
The primary method for controlling labeling density is by adjusting the concentration ratio of labeled to unlabeled nucleotides in the reaction mixture. This ratio is a key variable in enzymatic labeling methods such as in vitro transcription (IVT) and the polymerase chain reaction (PCR).
During in vitro transcription for the synthesis of RNA probes, the ratio of this compound to UTP directly influences the characteristics of the resulting probe. Research and commercial kit development have led to optimized protocols for specific applications. For instance, in the context of preparing amplified RNA (aRNA) for microarray analysis, studies have shown that a concentration range of 25% to 60% Biotin-UTP relative to total UTP provides acceptable detection. thermofisher.com Exceeding this range can lead to an increase in background noise and a decrease in aRNA yield, while concentrations below this range result in a dramatic drop in signal intensity. thermofisher.com For applications like in situ hybridization (ISH) and Northern blotting, a substitution of 35% this compound is often recommended as a starting point to achieve an optimal balance between the efficiency of the labeling reaction and the functionality of the probe. jenabioscience.com
Similarly, for generating DNA probes via PCR, the ratio of biotinylated deoxyuridine triphosphate (in this case, a biotin-11-dUTP analog) to unlabeled dTTP is a critical parameter. In a study focused on producing biotin-labeled Human Papillomavirus (HPV) DNA probes for ISH, the highest yield was obtained using a ratio where the concentration of dTTP was 150 µM and the biotinylated dUTP was 50 µM. nih.gov This corresponds to a 25% substitution of labeled nucleotide. nih.gov This study also highlighted that while effective, the PCR-generated probes led to stronger background staining compared to whole genomic probes, a factor that must be considered in the optimization process. nih.gov
The optimal labeling density is not universal but is instead dictated by the downstream application. High-sensitivity applications like microarrays benefit from a high signal-to-noise ratio, which is directly influenced by label incorporation. thermofisher.com In contrast, for applications involving complex biological samples, such as in situ hybridization, minimizing non-specific binding and ensuring the probe can access its target are paramount, sometimes favoring a slightly lower labeling density to reduce potential steric interference. seracare.comnih.gov
The following tables summarize key research findings and recommended starting concentrations for optimizing labeling density with this compound in various amplification reactions.
Table 1: Recommended Ratios of this compound to UTP for In Vitro Transcription
| Downstream Application | Recommended this compound Substitution | Key Considerations | Source(s) |
|---|---|---|---|
| Microarray Analysis | 25% - 60% | Balances high signal-to-noise with aRNA yield. Higher concentrations can increase noise and lower yield. | thermofisher.com |
| In Situ Hybridization (ISH) | ~35% | Provides an optimal balance between reaction efficiency and labeling for probe detection. | jenabioscience.com |
Table 2: Research Findings on Labeling Density Optimization
| Amplification Method | Downstream Application | Optimized Labeled:Unlabeled Nucleotide Ratio | Findings | Source(s) |
|---|---|---|---|---|
| In Vitro Transcription (T7) | Microarray Gene Expression Profiling | Optimized ratio of Biotin-UTP to unlabeled UTP (25%-60%) | This range provides the highest yield of aRNA and the highest signal-to-noise ratio on GeneChip arrays. | thermofisher.com |
| In Vitro Transcription (T7) | RNA Probes (general) | 1:1.86 (0.35 mM this compound : 0.65 mM UTP) | A 35% substitution of this compound typically results in an optimal balance between reaction and labeling efficiency. | jenabioscience.com |
Ultimately, while published findings and commercial kits provide excellent starting points, empirical validation is often necessary to determine the ideal labeling density for a specific template, amplification system, and downstream application to ensure reproducible and high-quality results. jenabioscience.comjenabioscience.com
Detection and Signal Amplification Strategies for Biotin 11 Utp Labeled Nucleic Acids
Streptavidin-Based Affinity Detection Systems
The cornerstone of Biotin-11-UTP detection is the high-affinity interaction between biotin (B1667282) and streptavidin. This principle is leveraged in several ways to visualize and quantify nucleic acids labeled with this compound.
Enzymatic Signal Generation via Conjugation with Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP)
A prevalent method for detecting this compound labeled nucleic acids involves the use of streptavidin conjugated to enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). jenabioscience.comcellco.com.br Once the biotinylated probe hybridizes to its target nucleic acid sequence, the streptavidin-enzyme conjugate is introduced and binds to the biotin. The addition of a suitable substrate for the enzyme results in a detectable signal. For HRP, this is often a chemiluminescent or chromogenic substrate, while for AP, a chromogenic substrate is typically used. cellco.com.broup.com This enzymatic reaction amplifies the signal, allowing for the sensitive detection of the target molecule. acs.org
This detection strategy is widely employed in techniques such as:
In situ hybridization (ISH): To localize specific nucleic acid sequences within cells or tissues. revvity.com
Dot Blots: For the quantification of biotin labeling degree. cellco.com.brjenabioscience.com
Northern and Southern Blots: For the detection of specific RNA or DNA sequences, respectively. lumiprobe.com
| Enzyme Conjugate | Substrate Type | Common Applications | Signal Type |
|---|---|---|---|
| Streptavidin-HRP | Chemiluminescent, Chromogenic (e.g., DAB) | ISH, Dot Blot, Western Blot | Light or Color |
| Streptavidin-AP | Chromogenic (e.g., NBT/BCIP) | ISH, Dot Blot, Northern/Southern Blot | Color (Precipitate) |
Direct Fluorescence Detection Utilizing Streptavidin-Fluorophore Conjugates
For more direct visualization, streptavidin can be conjugated to a variety of fluorescent dyes (fluorophores). revvity.comaatbio.com Following the hybridization of the this compound labeled probe to its target, the streptavidin-fluorophore conjugate is added. The location and quantity of the target can then be determined by detecting the fluorescence signal using a fluorescence microscope or other fluorescence imaging systems. lumiprobe.com The choice of fluorophore can be tailored to the specific experimental setup and the available detection instrumentation. This method is particularly advantageous for multiplex assays where multiple targets are detected simultaneously using different fluorophores.
Commonly used techniques include:
Fluorescence in situ hybridization (FISH): For mapping the location of genes on chromosomes or detecting specific RNA molecules within cells. revvity.comlumiprobe.com
Microarrays: For high-throughput analysis of gene expression. revvity.com
| Fluorophore Conjugate | Excitation/Emission (nm) | Application | Advantages |
|---|---|---|---|
| Streptavidin-FITC | ~495 / ~519 | FISH, Flow Cytometry | Bright green fluorescence, widely available |
| Streptavidin-Alexa Fluor 568 | ~578 / ~603 | FISH, Microscopy | Bright, photostable red-orange fluorescence |
| Streptavidin-Cy5 | ~649 / ~670 | Microarrays, FISH | Far-red fluorescence, minimizes autofluorescence |
Application of Streptavidin-Coated Magnetic Beads for Affinity Capture and Purification
Streptavidin-coated magnetic beads are a powerful tool for the isolation and purification of this compound labeled nucleic acids and their associated molecules. jenabioscience.com The high binding capacity of these beads allows for the efficient capture of biotinylated targets from complex mixtures. neb.com By applying a magnetic field, the bead-biotin-target complex can be easily separated from the rest of the sample. This method is frequently used in:
RNA pull-down assays: To identify proteins or other molecules that interact with a specific RNA of interest.
Enrichment of specific nucleic acid sequences: For downstream applications such as sequencing or cloning.
Sample preparation for next-generation sequencing (NGS). thermofisher.com
Advanced Signal Amplification Methodologies
To detect low-abundance targets, more advanced signal amplification strategies are often necessary. These methods build upon the basic streptavidin-biotin interaction to generate a much stronger signal.
Tyramide Signal Amplification (TSA) for Enhanced Sensitivity in Hybridization Assays
Tyramide Signal Amplification (TSA) is a highly sensitive technique that can significantly enhance the signal in hybridization assays. hellobio.com The method involves the use of a streptavidin-HRP conjugate, which, in the presence of hydrogen peroxide, catalyzes the activation of a tyramide derivative. hellobio.com This activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the probe. The deposited tyramide is itself labeled with biotin or a fluorophore. This process results in the deposition of a large number of labels at the site of the target, leading to a dramatic amplification of the signal. tandfonline.comnih.gov TSA has been shown to increase detection sensitivity by up to 1000-fold, making it invaluable for detecting very low copy numbers of nucleic acids. tandfonline.comnih.gov
Enzyme-Based Recycling and Cascading Reactions for Signal Enhancement
Further signal amplification can be achieved through enzyme-based recycling and cascading reactions. One such method is rolling circle amplification (RCA) . In some RCA-based detection schemes, a circular DNA probe is hybridized to the target nucleic acid. A DNA polymerase then uses this circular probe as a template to synthesize a long, single-stranded DNA molecule containing multiple copies of a sequence that can be detected by a this compound labeled probe. This results in a significant amplification of the signal. A variation of this, trinucleotide rolling circle amplification (TN-RCA), has been developed for the detection of both RNA and DNA, where the incorporation of biotin-11-dUTP into the amplified product allows for subsequent detection. nih.gov
Other strategies involve enzymatic signal amplification cascades, where the product of one enzymatic reaction serves as a catalyst for a subsequent reaction, leading to an exponential increase in the signal. These advanced methodologies are pushing the limits of detection sensitivity in molecular diagnostics and research.
Integration with Nanomaterial-Based Systems for Ultra-Sensitive Biosensing
The integration of nucleic acids labeled with this compound into nanomaterial-based systems has paved the way for ultra-sensitive biosensing platforms. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) is a cornerstone of this technology, allowing for robust and specific coupling of biotin-tagged probes to functionalized nanomaterials. researchgate.netnih.govumkc.edu This synergy enhances detection sensitivity by leveraging the unique physical and chemical properties of nanoparticles for signal generation and amplification. acs.orgaatbio.com
Various nanomaterials are employed, each offering distinct advantages for signal transduction. The general principle involves the enzymatic incorporation of this compound into a nucleic acid probe, which then hybridizes to its target sequence. Subsequently, streptavidin-coated nanomaterials are introduced, which bind to the biotin tag, concentrating the signal-generating entity at the site of the target molecule. researchgate.net This approach forms the basis for advanced detection methodologies in diverse applications, from biosensors to in situ hybridization. nih.govnih.gov
Key nanomaterial-based systems include:
Gold Nanoparticles (AuNPs): Streptavidin-coated AuNPs are frequently used as linkers to bind biotinylated nucleic acids. acs.org The aggregation of these particles or their presence on a surface can be detected through colorimetric or electrochemical signals, providing a sensitive readout. acs.orgmdpi.com
Magnetic Nanoparticles (MNPs): Magnetic nanomaterials can be bio-engineered to display biotin on their surface in vivo or functionalized chemically. nih.gov These biotinylated magnetic particles allow for the efficient separation and concentration of target nucleic acids from complex samples, a technique used in pull-down assays and for SNP detection. acs.orgfishersci.de
Conducting Polymer Nanowires: For electrochemical biosensing, platforms using biotin-doped conducting polymer nanowires have been developed. acs.org These structured nanowires can effectively immobilize streptavidin, which then captures biotin-labeled antibodies or nucleic acid probes, enabling sensitive quantification of target molecules like circulating tumor cells. acs.org
The following table summarizes various nanomaterial systems and their application in detecting biotinylated nucleic acids.
Table 1: Nanomaterial-Based Systems for Detection of Biotinylated Nucleic Acids
| Nanomaterial System | Principle of Integration | Detection Modality | Application Example |
|---|---|---|---|
| Streptavidin-Gold Nanoparticles (AuNPs) | Strong biotin-streptavidin binding attaches AuNPs to nucleic acids labeled with this compound. acs.org | Electrochemical, Colorimetric | Amplified detection of miRNA. acs.orgacs.org |
| Biotinylated Magnetic Nanoparticles (BMPs) | Genetically engineered magnetotactic bacteria produce magnetosomes with surface biotin. nih.gov | Magnetic Separation & Detection | Affinity purification, biosensing. nih.gov |
| Conducting Polymer Nanowires | Nanowires are doped with biotin to create a surface for streptavidin immobilization and subsequent capture of biotinylated probes. acs.org | Electrochemical | Sensing of circulating tumor cells. acs.org |
Methodological Considerations for Minimizing Non-Specific Background Signal in Detection
A critical aspect of assays utilizing this compound is the management of non-specific background signals, which can obscure true results and reduce assay sensitivity. High background can arise from several sources, including the presence of endogenous biotin in biological samples and the inherent binding properties of avidin (B1170675) and streptavidin conjugates. akoyabio.comgenetex.comnih.gov Therefore, implementing specific methodological steps is essential for achieving a high signal-to-noise ratio. google.com
The primary sources of non-specific signals are:
Endogenous Biotin: Many tissues and cells contain naturally occurring biotin-dependent carboxylase enzymes, which can be recognized by streptavidin- or avidin-based detection reagents, leading to false-positive signals. genetex.comthermofisher.com
Non-specific Binding of Avidin/Streptavidin: Avidin, being a glycosylated and basic protein, can bind non-specifically to negatively charged molecules and cell components. umkc.edunih.gov Streptavidin is not glycosylated, which reduces some non-specific binding, but it contains a tripeptide sequence that can interact with cell-surface molecules. researchgate.net These conjugates can also adhere to solid supports like nitrocellulose membranes. nih.gov
To address these challenges, several strategies have been established:
Blocking Endogenous Biotin: Before the application of the primary detection reagents, samples can be treated with a blocking system. genetex.com This typically involves a two-step process: first, incubating the sample with an excess of avidin to saturate all endogenous biotin, followed by an incubation with free biotin to block any remaining biotin-binding sites on the added avidin. genetex.come-proteins.com
Use of Blocking Buffers: To prevent the non-specific adherence of detection reagents to membranes or tissue sections, blocking buffers are used. nih.gov These buffers contain proteins (like those in non-fat dry milk) or other agents that occupy potential non-specific binding sites. nih.govgoogle.com
Optimization of Wash Buffers: Increasing the ionic strength of wash buffers, for instance by adding extra salt, can effectively reduce non-specific binding of avidin to proteins on a nitrocellulose membrane. nih.govthermofisher.com Thorough and extended washing steps also help to remove loosely bound reagents. akoyabio.com
Post-Detection Washes with Free Biotin: A novel approach to reduce the background from non-specifically bound enzyme-conjugated streptavidin involves adding a small amount of free biotin to the wash solution after the conjugate has been applied and allowed to bind to the specific target. google.com This helps to displace weakly, non-specifically bound conjugates without significantly affecting the strongly bound specific signal. google.com
The following table outlines common issues leading to background signals and the corresponding methodological solutions.
Table 2: Strategies for Minimizing Non-Specific Background Signal
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| High background staining in tissues/cells. | Presence of endogenous biotin. akoyabio.comgenetex.com | Treat sample with an avidin/biotin blocking kit before primary antibody or probe incubation. genetex.com |
| Non-specific binding of avidin/streptavidin conjugates to membranes or proteins. | Ionic interactions and adherence of the detection complex to the solid support. nih.gov | Incubate with a blocking buffer (e.g., non-fat milk, proprietary blocking agents) before adding the conjugate. nih.govnih.gov |
| Spurious binding of avidin in low-salt conditions. | The avidin component of the detection complex binds to proteins on the blot. nih.gov | Increase the salt concentration in wash buffers to reduce non-specific ionic interactions. nih.gov |
| Excess signal or high background. | Concentration of HRP-conjugate or detection reagents is too high. akoyabio.com | Titer the concentration of streptavidin-enzyme conjugates and decrease incubation times. akoyabio.com |
Diverse Applications of Biotin 11 Utp in Contemporary Molecular Biology Research
Nucleic Acid Hybridization Assays for Sequence Detection and Localization
Nucleic acid hybridization is a fundamental technique that relies on the specific base-pairing of complementary DNA or RNA strands. By labeling a known nucleic acid sequence (a "probe") with a detectable molecule like biotin (B1667282), researchers can identify and localize specific target sequences within a complex mixture of nucleic acids. Biotin-11-UTP serves as a key reagent in the generation of these non-radioactive probes.
In Situ Hybridization (ISH) for Spatial Gene Expression Profiling
In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the context of intact cells or tissues, providing crucial information about gene expression patterns. ucsd.edu Biotinylated probes, synthesized using this compound, are widely employed in ISH protocols. nih.gov The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) forms the basis for various detection methods. nih.gov
Chromogenic in situ hybridization (CISH) utilizes an enzyme conjugated to streptavidin or an anti-biotin antibody to generate a colored precipitate at the site of probe hybridization. ucsd.edunih.gov A common enzymatic reporter is alkaline phosphatase, which, in the presence of substrates like BCIP/NBT, produces a distinct blue-purple signal. ucsd.eduvectorlabs.com This method allows for the direct visualization of target sequences using a standard light microscope. The intensity of the staining can provide a semi-quantitative measure of gene expression.
Key steps in a typical CISH protocol using a biotinylated probe include:
Probe Hybridization: The this compound labeled probe is applied to the prepared tissue or cell sample and incubated to allow for hybridization to the target mRNA.
Blocking: Non-specific binding sites are blocked to prevent background staining. vectorlabs.com
Detection: The biotinylated probe is detected by incubating the sample with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). vectorlabs.com
Substrate Reaction: A chromogenic substrate is added, which is converted by the enzyme into an insoluble colored product at the site of hybridization. vectorlabs.com
Visualization: The tissue is visualized under a microscope to identify the cells expressing the gene of interest. ucsd.edu
| Parameter | Description | Reference |
| Probe Label | This compound | abpbio.com |
| Detection System | Streptavidin-Alkaline Phosphatase | vectorlabs.com |
| Substrate | BCIP/NBT | vectorlabs.com |
| Signal | Blue-purple precipitate | ucsd.edu |
| Visualization | Light Microscopy | ucsd.edu |
Fluorescent in situ hybridization (FISH) offers a higher resolution and the potential for multiplexing compared to CISH. In FISH, the biotinylated probe is detected with a fluorophore-conjugated streptavidin or a series of antibodies that amplify the signal. vectorlabs.com This results in a fluorescent signal at the location of the target nucleic acid sequence, which can be visualized using a fluorescence microscope.
This compound labeled probes are frequently used in FISH for various applications, including mapping the location of genes on chromosomes and analyzing the spatial organization of transcripts within a cell. thermofisher.com The signal from a biotinylated probe can be amplified using techniques like the tyramide signal amplification (TSA) system, which significantly enhances the sensitivity of detection. thermofisher.com
A typical FISH workflow involves:
Probe Labeling: RNA or DNA probes are labeled with this compound through methods like in vitro transcription or nick translation. thermofisher.com
Hybridization: The labeled probe is hybridized to the target sequence in cells or tissues on a slide.
Detection: The biotin moiety is detected using a fluorophore-conjugated streptavidin.
Imaging: The fluorescent signal is visualized using a fluorescence microscope, often in conjunction with a counterstain like DAPI to visualize the cell nucleus.
| Technique | Probe Label | Detection Method | Application |
| FISH | Biotin-11-dUTP | HRP–streptavidin and Alexa Fluor 488 tyramide | Chromosome 17 detection thermofisher.com |
| FISH | Biotin-11-dUTP | Streptavidin-Cy3 | General chromosome preparations |
A significant advantage of using labeled probes is the ability to perform multi-target ISH, allowing for the simultaneous detection of multiple nucleic acid sequences within the same sample. ucsd.edu This is achieved by using probes labeled with different haptens, such as biotin, digoxigenin (B1670575) (DIG), and fluorescein. nih.govresearchgate.net Each probe is then detected with a different colored reporter molecule, either chromogenic or fluorescent. ucsd.edunih.gov
For example, a biotin-labeled probe can be detected with a brown precipitate using horseradish peroxidase and DAB substrate, while a DIG-labeled probe can be detected with a blue precipitate using alkaline phosphatase and BCIP/NBT. ucsd.edu In multiplex FISH, probes labeled with different haptens can be detected with spectrally distinct fluorophores, enabling the visualization of multiple gene expression patterns in different colors. thermofisher.com This approach is invaluable for studying the co-localization and relative expression levels of different genes. nih.gov
| Probe 1 Label | Probe 2 Label | Detection System | Application Example |
| Biotin | Digoxigenin | HRP/DAB (brown) and AP/BCIP/NBT (blue) | Dual-color chromogenic ISH in Drosophila embryos ucsd.edu |
| Biotin | Digoxigenin, Fluorescein | Bright fluorescent secondary antibodies | Three-mRNA detection in Arabidopsis seedlings nih.govresearchgate.net |
Northern Blot Analysis for RNA Detection and Quantification
Northern blot analysis is a classic technique used to study gene expression by detecting specific RNA molecules in a sample. The process involves separating RNA by size using gel electrophoresis, transferring the RNA to a membrane, and then hybridizing the membrane with a labeled probe specific to the RNA of interest. This compound is used to generate biotinylated RNA or DNA probes for non-radioactive Northern blotting. researchgate.netbiorxiv.org
The use of biotinylated probes in Northern blotting offers several advantages over traditional radioactive probes, including increased safety, longer probe stability, and comparable sensitivity. biorxiv.org The detection of the biotinylated probe is typically achieved using a streptavidin-enzyme conjugate that generates a chemiluminescent or colorimetric signal. nih.gov Recent advancements have focused on optimizing probe labeling and hybridization conditions to enhance the sensitivity of detecting various RNA types, including small non-coding RNAs. researchgate.netbiorxiv.org
| Probe Labeling Method | Enzyme | Substrate | Key Finding |
| 3' end labeling | Terminal deoxynucleotidyl transferase | Biotin-11-dUTP | Increased sensitivity compared to 5' end labeled probes researchgate.netbiorxiv.org |
| In vitro transcription | T7, T3, or SP6 RNA polymerase | This compound | Alternative to radioactively labeled RNA probes abpbio.com |
Southern Blot Analysis for DNA Sequence Identification
Southern blot analysis is a technique used to detect specific DNA sequences in a complex DNA sample. azurebiosystems.com Similar to Northern blotting, it involves separating DNA fragments by size, transferring them to a membrane, and hybridizing with a labeled probe. qiagen.comthermofisher.com Biotinylated probes, generated using molecules like this compound, provide a safe and effective non-radioactive method for DNA detection in Southern blotting. azurebiosystems.combioted.es
The process typically involves:
DNA Digestion and Electrophoresis: The genomic DNA is digested with restriction enzymes, and the resulting fragments are separated by agarose gel electrophoresis. azurebiosystems.com
Blotting: The DNA fragments are transferred from the gel to a nylon or nitrocellulose membrane. qiagen.com
Hybridization: The membrane is incubated with a biotinylated DNA probe that is complementary to the target sequence. bioted.es
Detection: The hybridized probe is detected using a streptavidin-enzyme conjugate and a substrate that produces a detectable signal, such as light or color. thermofisher.comnih.gov
This technique is widely used in various applications, including genetic fingerprinting, diagnosis of genetic diseases, and identification of gene rearrangements. azurebiosystems.com
| Step | Description |
| DNA Fragmentation | Restriction enzyme digestion of genomic DNA. azurebiosystems.com |
| Separation | Agarose gel electrophoresis to separate DNA fragments by size. azurebiosystems.com |
| Transfer | Capillary transfer of DNA from the gel to a membrane. qiagen.com |
| Probe Labeling | Incorporation of biotin into a DNA probe. bioted.es |
| Hybridization | The biotinylated probe binds to its complementary sequence on the membrane. bioted.es |
| Detection | A streptavidin-enzyme conjugate binds to the biotin, and a substrate is added to generate a signal. thermofisher.com |
Application in Microarray-Based Gene Expression and Hybridization Detection Platforms
This compound is extensively used for labeling RNA probes for microarray analysis. revvity.comlumiprobe.com In this technique, biotin is incorporated into RNA transcripts during in vitro transcription. thermofisher.comabpbio.com These biotinylated RNA probes are then hybridized to microarrays, which consist of thousands of specific DNA sequences spotted onto a solid support. nih.gov The detection of the hybridized probes is achieved by incubating the microarray with streptavidin conjugated to a fluorescent dye. The strong and specific binding of streptavidin to biotin allows for highly sensitive detection of the hybridized RNA. thermofisher.com
The length of the linker arm between biotin and UTP, denoted by the "11" in this compound, is a critical factor. revvity.comabpbio.com Studies have shown that this compound provides higher yields of antisense RNA (aRNA) compared to analogs with longer linker arms, such as Biotin-16-UTP. thermofisher.com While the linker arm length does not significantly affect the incorporation of the modified UTP during in vitro transcription, longer linkers can hinder the subsequent purification of the aRNA. thermofisher.com Furthermore, optimizing the ratio of this compound to unlabeled UTP is crucial for maximizing aRNA yield and achieving the highest signal-to-noise ratio on microarray platforms like Affymetrix GeneChip Arrays. thermofisher.com
Research has also indicated that using a single biotinylated nucleotide, such as this compound, is sufficient for effective labeling. thermofisher.com Previous methods that employed dual labeling with both biotin-UTP and biotin-CTP showed that the signal contribution from biotin-CTP was minimal, and the relative signal intensity between genes was not altered with the use of a single biotinylated UTP. thermofisher.comnih.gov This streamlined approach reduces complexity and cost without compromising data quality.
Table 1: Comparison of Biotinylated Nucleotides in aRNA Synthesis for Microarray Analysis
| Parameter | This compound | Biotin-16-UTP | Dual Labeling (Biotin-UTP & Biotin-CTP) |
|---|---|---|---|
| aRNA Yield | Highest | Lower | Variable |
| Signal-to-Noise Ratio | Highest | Lower | Comparable to single UTP labeling |
| Purification Efficiency | Higher | Slightly impeded | Not applicable |
| Signal Contribution | Sufficient | Sufficient | Minimal from Biotin-CTP |
Investigation of Nucleic Acid-Protein Interactions
The study of interactions between nucleic acids and proteins is fundamental to understanding many cellular processes. This compound has proven to be a valuable reagent in various techniques used to investigate these interactions.
RNA pull-down assays are a powerful method for identifying and characterizing proteins that bind to a specific RNA molecule. nih.gov In this technique, a biotinylated RNA probe is synthesized in vitro using this compound. ntu.edu.sg This "bait" RNA is then incubated with a cell lysate, allowing for the formation of RNA-protein complexes. nih.gov These complexes are subsequently captured using streptavidin-coated beads. nih.govntu.edu.sg After washing away non-specifically bound proteins, the interacting proteins are eluted and can be identified by methods such as Western blotting or mass spectrometry. nih.gov
The use of biotinylated probes offers a non-radioactive and efficient alternative for these assays. nih.gov The strong interaction between biotin and streptavidin allows for stringent washing conditions, which helps to reduce background and isolate specific RNA-binding proteins. lifetein.com.cn
The Electrophoretic Mobility Shift Assay (EMSA), or gel retardation assay, is a widely used technique to study protein-nucleic acid interactions. oup.comnih.gov The principle of EMSA is that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. nih.gov this compound can be used to generate biotinylated RNA probes for EMSA. oup.com The detection of these non-radioactive probes is typically achieved through chemiluminescence, offering a safe and sensitive alternative to traditional radiolabeling with 32P. oup.comnih.gov
Biotinylated probes are stable and can be used to study a range of interactions, including those involving double-stranded DNA, single-stranded DNA, and RNA. oup.com The specificity of the interaction can be confirmed through competition assays, where an excess of unlabeled probe is used to compete with the biotinylated probe for binding to the protein of interest. oup.com
This compound is also instrumental in affinity purification methods designed to isolate large macromolecular complexes. The high affinity of the biotin-streptavidin interaction makes it an ideal system for capturing and purifying these complexes. promegaconnections.com For instance, a protein of interest can be tagged with a sequence that gets biotinylated in vivo. When this tagged protein is part of a larger complex, the entire complex can be purified from cell extracts using streptavidin-coated resins. nih.govnih.gov
Alternatively, in vitro assembled complexes containing a biotinylated RNA component, synthesized using this compound, can be isolated. This approach is particularly useful for studying the composition and assembly of ribonucleoprotein (RNP) complexes. The mild elution conditions that can be used with some avidin resins allow for the recovery of intact complexes for further analysis. promegaconnections.com
Table 2: Key Features of this compound in Nucleic Acid-Protein Interaction Studies
| Assay | Role of this compound | Key Advantage |
|---|---|---|
| RNA Pull-Down Assay | Synthesis of biotinylated RNA bait | Efficient and specific capture of RNA-binding proteins |
| Electrophoretic Mobility Shift Assay (EMSA) | Generation of non-radioactive labeled RNA probes | Safe and sensitive detection of protein-RNA binding |
| Affinity Purification | Incorporation of a high-affinity tag into RNA components of macromolecular complexes | Isolation of intact complexes for downstream analysis |
Advanced Research Applications Beyond Standard Hybridization
The utility of this compound extends beyond traditional hybridization-based techniques, finding applications in the development of novel biosensing technologies.
Electrochemical biosensors offer a promising platform for the rapid, sensitive, and cost-effective detection of nucleic acids. nih.gov These biosensors typically involve the immobilization of a probe molecule onto an electrode surface. Hybridization of the target nucleic acid to the probe can then be detected as a change in the electrochemical signal.
Biotinylated nucleic acids, which can be prepared using this compound, play a crucial role in the development of these biosensors. For example, an ImmunoFET (IMFET) biosensor has been developed for the detection of biotinylated PCR products. nih.govelsevierpure.com In this system, an anti-biotin antibody is immobilized on the sensor surface, which then captures the biotinylated target DNA. nih.govelsevierpure.com This binding event leads to a detectable change in the electrical properties of the sensor. nih.gov Such biosensors have demonstrated high specificity and sensitivity, with the ability to detect very low amounts of target DNA. elsevierpure.com
Another approach involves the use of gold nanoparticle-decorated graphene field-effect transistors (AuNP-GFETs). nih.gov In this design, avidin is immobilized on the sensor surface, which then specifically captures biotinylated macromolecules, including nucleic acids. nih.gov The binding of the biotinylated analyte induces a measurable change in the electrical current, allowing for ultra-sensitive detection. nih.gov The versatility of biotinylation means that this platform can be adapted for the detection of a wide range of nucleic acids and other biomolecules. nih.gov
Compound List
Mechanistic Studies in DNA Damage Response and Repair Pathways
This compound, in conjunction with its deoxyribonucleotide counterpart Biotin-11-dUTP, serves as a valuable tool for elucidating the intricate mechanisms of DNA damage response and repair. Its utility lies in its ability to be incorporated into DNA during repair synthesis, thereby labeling the sites of repair for subsequent detection and analysis. This non-radioactive approach offers a safer and more stable alternative for studying the dynamics of DNA repair processes.
One of the key applications of biotinylated nucleotides is in the investigation of nucleotide excision repair (NER), a crucial pathway for removing bulky DNA lesions such as those induced by ultraviolet (UV) radiation. A highly sensitive method has been developed to measure the kinetics of NER by detecting the small oligonucleotides excised from the genome during the repair process. In this assay, these excised oligonucleotides are 3'-end labeled using terminal deoxynucleotidyl transferase (TdT) and a biotinylated nucleotide like this compound or Biotin-11-dUTP. The resulting biotin-labeled DNA fragments can then be separated and visualized using streptavidin-based chemiluminescent detection. This technique allows for the quantitative analysis of the repair of specific UV photoproducts, such as cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts ((6-4)PPs), providing insights into the efficiency and kinetics of their removal over time. nih.gov
The incorporation of biotin-labeled nucleotides directly into repair patches also facilitates the visualization and characterization of these repair sites. Studies using permeable human fibroblasts have shown that biotin-labeled deoxyuridine triphosphate (a related biotinylated nucleotide) can be efficiently incorporated into DNA repair patches without significantly inhibiting the key steps of the excision repair pathway, including incision, polymerization, ligation, and nucleosome rearrangement. nih.gov The presence of the biotin label within these ligated repair patches allows for their visualization by electron microscopy following incubation with avidin conjugated to an electron-dense marker like ferritin. This approach has been instrumental in estimating the size of repair patches induced by DNA damaging agents. nih.gov
The table below summarizes the key findings from studies utilizing biotinylated nucleotides in DNA damage and repair pathway analysis.
| Research Finding | DNA Repair Pathway | Methodology | Significance |
| Quantitative measurement of excised UV photoproducts. nih.gov | Nucleotide Excision Repair (NER) | 3'-end labeling of excised oligonucleotides with this compound/dUTP and chemiluminescent detection. | Provides a sensitive, non-radioactive method to study the kinetics of NER for different types of UV-induced DNA lesions. |
| Visualization and size estimation of DNA repair patches. nih.gov | Excision Repair | Incorporation of biotin-labeled dUTP into repair patches and subsequent detection with ferritin-labeled avidin for electron microscopy. | Demonstrates that biotinylated nucleotides are effectively incorporated during repair and can be used to physically characterize the sites of DNA repair. |
These studies underscore the importance of biotinylated nucleotides like this compound in providing mechanistic insights into the cellular response to DNA damage, offering a powerful methodology to dissect the complex enzymatic and structural changes that occur during DNA repair.
Flow Cytometric Analysis of Cellular Ribosomal RNA and Other Nucleic Acid Species
This compound is a key reagent in the analysis of specific RNA species within individual cells using flow cytometry, a high-throughput technique that measures the physical and chemical characteristics of a large population of cells. This is typically achieved through fluorescent in situ hybridization (FISH), where biotin-labeled probes are used to detect target RNA sequences.
A significant application of this methodology is the detection and quantification of ribosomal RNA (rRNA), a major component of the ribosome and a key indicator of a cell's protein synthesis capacity. A method has been developed for the flow cytometric detection of rRNA in suspended cells. nih.gov In this technique, single-stranded RNA probes complementary to 28S rRNA are generated by in vitro transcription using this compound. nih.gov These biotinylated probes are then hybridized to the target rRNA within fixed and permeabilized cells. The detection of the hybridized probes is accomplished by staining with a fluorescently-labeled streptavidin conjugate, such as streptavidin-FITC. The fluorescence intensity of individual cells is then measured by flow cytometry, providing a quantitative measure of the rRNA content.
The specificity of this method is confirmed by several control experiments. The signal from the antisense rRNA probe is significantly higher (approximately 100-fold) than the background fluorescence. nih.gov Furthermore, the formed hybrids are largely resistant to RNase treatment, indicating that the probe is binding to its intended RNA target within a DNA-RNA hybrid. The melting temperature of the hybrids can also be determined to confirm the specificity of the probe-target interaction. nih.gov
While the primary focus has been on the abundant rRNA molecules, this technique holds the potential for detecting less abundant mRNA species. With sufficient reduction of background signals, it is estimated that as few as ten mRNA molecules per cell could be detectable using fluorescent in situ hybridization with flow cytometry. nih.gov This highlights the sensitivity and potential of this approach for studying gene expression at the single-cell level.
The following table outlines the key aspects of the flow cytometric analysis of ribosomal RNA using this compound labeled probes.
| Parameter | Description | Finding/Observation |
| Probe Labeling | Single-stranded RNA probes are transcribed in vitro. | This compound is incorporated to generate biotinylated probes. nih.gov |
| Target Molecule | The specific RNA species to be detected within the cell. | 28S ribosomal RNA (rRNA) in murine leukemia cells. nih.gov |
| Hybridization | The process of the labeled probe binding to the target RNA. | Performed at 45°C in 50% formamide. nih.gov |
| Detection | Visualization of the hybridized probe. | Streptavidin-FITC is used to bind to the biotinylated probes, and fluorescence is measured by flow cytometry. nih.gov |
| Signal Specificity | Confirmation that the probe is binding to the intended target. | Antisense probe signal is 100x higher than background; hybrids are resistant to RNase. nih.gov |
| Potential Sensitivity | The theoretical limit of detection for the method. | As few as 10 mRNA molecules per cell may be detectable with background reduction. nih.gov |
This application of this compound in conjunction with flow cytometry provides a powerful platform for the quantitative analysis of specific RNA species, including ribosomal RNA, in heterogeneous cell populations, offering valuable insights into cellular function and gene expression.
Comparative Analysis and Future Perspectives in Biotin 11 Utp Research
Comparative Evaluation with Other Non-Radioactive Labeling Haptens
Non-radioactive labeling methods provide safer and more stable alternatives to traditional radioisotope labeling. nih.gov Besides biotin (B1667282), other commonly used haptens for nucleic acid labeling include digoxigenin (B1670575) and fluorescein. sapphirebioscience.comhistobiolab.com
Biotin: Biotin labeling relies on the high-affinity interaction between biotin and streptavidin (or avidin). histobiolab.comseracare.com This strong bond allows for stringent washing steps, which can reduce background noise and enhance detection sensitivity. seracare.com Biotin-11-UTP contains an 11-atom linker arm between the biotin molecule and the UTP, which helps to minimize steric hindrance and allows for efficient recognition and incorporation by RNA polymerases. lumiprobe.comaxispharm.com
Digoxigenin (DIG): Digoxigenin is a steroid isolated from the foxglove plant. histobiolab.com Probes labeled with digoxigenin are detected using anti-digoxigenin antibodies, which can be conjugated to enzymes or fluorescent dyes. biotium.com A key advantage of the DIG system is the low endogenous presence of digoxigenin in most biological tissues, which can lead to lower background signals compared to biotin, a ubiquitous vitamin. histobiolab.com
Fluorescein: Fluorescein is an intrinsically fluorescent molecule, allowing for direct detection of labeled probes without the need for secondary detection reagents like streptavidin or antibodies. thermofisher.com This direct detection can simplify experimental workflows. However, direct fluorescence may offer lower sensitivity compared to the signal amplification achievable with enzyme-conjugated streptavidin or antibody systems used for biotin and digoxigenin, respectively. seracare.com
Interactive Table 1: Comparison of Non-Radioactive Labeling Haptens
| Feature | This compound | Digoxigenin-UTP | Fluorescein-UTP |
|---|---|---|---|
| Detection Method | Indirect (Streptavidin/Avidin) histobiolab.com | Indirect (Anti-DIG Antibody) biotium.com | Direct (Fluorescence) thermofisher.com |
| Affinity | Very High (Biotin-Streptavidin) seracare.com | High (Antibody-Antigen) | N/A |
| Endogenous Presence | Ubiquitous in mammalian tissues histobiolab.com | Low/Absent in most tissues histobiolab.com | Generally low |
| Potential for Background | Higher, due to endogenous biotin histobiolab.com | Lower | Can have autofluorescence issues |
| Signal Amplification | High, via enzyme-conjugated streptavidin seracare.com | High, via enzyme-conjugated antibodies | Limited to quantum yield of fluorophore |
| Linker Arm | 11-atom linker minimizes steric hindrance lumiprobe.com | Linkers are also used (e.g., DIG-11-UTP) sapphirebioscience.com | Linkers are also used (e.g., Fluorescein-12-UTP) sapphirebioscience.com |
Distinct Advantages and Context-Specific Limitations of this compound in Diverse Research Scenarios
The choice of this compound as a labeling reagent is dictated by its specific properties, which can be either advantageous or limiting depending on the research application.
Distinct Advantages:
High Sensitivity: The strong and specific interaction between biotin and streptavidin allows for highly sensitive detection, making it suitable for identifying low-abundance nucleic acid sequences. seracare.com The use of enzyme-conjugated streptavidin, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), enables significant signal amplification. seracare.com
Versatility: Biotinylated probes are compatible with a wide array of detection methods, including colorimetric, chemiluminescent, and fluorescent techniques. lumiprobe.comhistobiolab.com This versatility allows researchers to choose a detection system that best fits their experimental setup and sensitivity requirements.
Stability: Biotinylated probes are significantly more stable than their radioactive counterparts, with a shelf life of at least one year when stored properly. nih.govseracare.com This long-term stability facilitates experimental reproducibility and reduces waste.
Optimized Linker: The 11-atom linker arm in this compound is crucial for its function. It provides sufficient distance between the bulky biotin molecule and the nucleotide, reducing steric hindrance and ensuring efficient enzymatic incorporation into the RNA probe by polymerases like T7, T3, and SP6. lumiprobe.comabpbio.com This linker also facilitates the efficient interaction of the biotin with streptavidin. axispharm.com
Context-Specific Limitations:
Endogenous Biotin: A significant limitation of using biotin is its natural presence in many cells and tissues, as it is an essential vitamin. histobiolab.com This can lead to high background signals in certain applications, such as in situ hybridization (ISH) in tissues rich in endogenous biotin. histobiolab.com While blocking steps can mitigate this issue, they add complexity to the experimental protocol.
Steric Hindrance in Certain Applications: While the linker arm reduces steric hindrance, the large size of the biotin-streptavidin complex can sometimes interfere with the hybridization of the probe to its target sequence or with the binding of other molecules, particularly in applications requiring high-density labeling or probing of sterically constrained sites. thermofisher.com Localizing the biotin label to the 3' end of a probe can sometimes help to reduce this interference. thermofisher.com
Indirect Detection: The need for a secondary detection step with streptavidin adds time and complexity to the experimental workflow compared to direct detection methods using fluorescently labeled probes. thermofisher.com
Interactive Table 2: Research Applications and Considerations for this compound
| Research Scenario | Advantages of this compound | Limitations & Considerations |
|---|---|---|
| In Situ Hybridization (ISH) | High sensitivity for localizing mRNA within tissues. revvity.comnih.gov | Potential for high background from endogenous biotin. histobiolab.com |
| Northern/Southern Blotting | Stable probes and sensitive detection of target sequences on membranes. lumiprobe.comaxispharm.com | Biotinylated probes may adhere to certain nylon membranes, increasing background. histobiolab.com |
| Microarray Analysis | Efficient labeling for gene expression profiling. revvity.comlumiprobe.com | The ratio of biotin-UTP to unlabeled UTP must be optimized to balance signal intensity and aRNA yield. thermofisher.com |
| Electrophoretic Mobility Shift Assays (EMSA) | Non-radioactive detection of protein-nucleic acid interactions. thermofisher.com | The biotin-streptavidin complex could potentially interfere with protein binding if the label is not positioned carefully. thermofisher.com |
Emerging Methodological Advancements and Novel Applications of this compound as a Research Tool
Research continues to expand the utility of this compound beyond its traditional applications.
Advanced In Situ Hybridization Techniques: this compound is being integrated into multiplex fluorescence in situ hybridization (FISH) protocols. thermofisher.com In these methods, multiple probes labeled with different haptens (e.g., biotin, digoxigenin, DNP) and fluorophores are used simultaneously to visualize the spatial organization of several different RNA transcripts within a single cell or tissue sample. thermofisher.com The development of signal amplification techniques, such as tyramide signal amplification (TSA), further enhances the sensitivity of biotin-based detection in these complex experiments. thermofisher.com
RNA Pull-Down Assays: The robust biotin-streptavidin interaction is leveraged in RNA pull-down assays to isolate and identify RNA-binding proteins (RBPs). A target RNA is transcribed in vitro with this compound, and the resulting biotinylated RNA is used as "bait" to capture interacting proteins from cell lysates. The entire complex is then purified using streptavidin-coated beads.
Click Chemistry Applications: this compound can be used as a reagent in click chemistry. medchemexpress.com This involves a copper-catalyzed cycloaddition reaction between an alkyne group on the biotinylated nucleotide and an azide (B81097) group on another molecule, enabling specific and efficient covalent labeling of RNA for various downstream applications. medchemexpress.com
Potential for Integration with High-Throughput Screening and Single-Molecule Analysis Methodologies
The properties of this compound make it well-suited for integration into modern, high-throughput research platforms.
High-Throughput Screening (HTS): The stability and versatility of biotin-based detection systems are advantageous for HTS. Biotinylated probes can be used in automated screening assays to quantify gene expression or identify compounds that modulate RNA-protein interactions. The compatibility with various detection formats (colorimetric, chemiluminescent, fluorescent) allows for flexible assay design and integration with standard plate readers and imaging systems.
Single-Molecule Analysis: this compound is valuable for single-molecule studies, such as single-molecule FISH (smFISH). nih.gov In smFISH, multiple short oligonucleotide probes, which can be enzymatically labeled with biotin, are hybridized to a single target RNA molecule. The strong signal from the accumulated biotin labels (after binding to fluorescently-tagged streptavidin) allows for the visualization and quantification of individual RNA molecules, providing insights into gene expression with subcellular resolution. nih.gov Furthermore, the biotin tag can be used to tether RNA molecules to a surface for biophysical studies using techniques like atomic force microscopy or optical tweezers.
The continued development of labeling chemistries and detection technologies promises to further expand the role of this compound as a fundamental tool in molecular biology research.
Q & A
Q. What is the structural and functional significance of the "11-atom linker" in Biotin-11-UTP?
this compound contains an 11-atom spacer between the biotin moiety and the uridine triphosphate (UTP), which ensures optimal steric accessibility for streptavidin binding during detection assays. This linker length balances labeling efficiency and minimal interference with enzymatic incorporation into RNA transcripts . Structurally, the biotin group is attached via a polyethylene glycol (PEG)-based linker, enabling compatibility with T7, T3, and SP6 RNA polymerases for in vitro transcription .
Q. How is this compound enzymatically incorporated into RNA transcripts?
this compound replaces a fraction of UTP (typically 35% substitution) in RNA polymerase-driven in vitro transcription reactions. The standard protocol involves mixing this compound with unmodified ATP, GTP, and CTP in a HEPES-based buffer system. For example, 1 mM ATP/GTP/CTP and 0.65 mM UTP + 0.35 mM this compound yield optimal labeling efficiency while maintaining transcription fidelity . Post-synthesis, biotinylated RNA is precipitated using ethanol/NaOAc and validated via agarose gel electrophoresis .
Q. What are the primary applications of this compound in non-radioactive RNA labeling?
this compound is used for:
- Microarray target preparation : Labeled RNA hybridizes to gene chips (e.g., Affymetrix Human Genome U133 Plus 2.0) for transcriptome profiling .
- Northern blotting : Biotinylated probes detect RNA species via streptavidin-alkaline phosphatase conjugates and chromogenic substrates .
- RNA-protein interaction studies : Facilitates pull-down assays to identify RNA-binding proteins .
Advanced Research Questions
Q. How can researchers optimize this compound substitution ratios for specific experimental needs?
While 35% this compound substitution is standard, optimization is critical for applications requiring high sensitivity (e.g., low-abundance RNA detection). Adjust the UTP/Biotin-11-UTP ratio (e.g., 0.2 mM UTP + 0.1 mM this compound) and validate using spike-in controls or qRT-PCR. Note that excessive biotinylation (>50%) may impair RNA polymerase processivity .
Q. What methodological controls are essential when using this compound to avoid false positives in hybridization assays?
- Negative controls : Include unlabeled RNA transcripts to assess non-specific streptavidin binding .
- Competition assays : Pre-incubate labeled RNA with excess free biotin to confirm specificity of streptavidin detection .
- RNase treatment : Verify signal loss after RNase digestion to rule out DNA contamination .
Q. How do this compound-labeled RNA probes compare to fluorescent or radioactive labels in sensitivity and resolution?
this compound offers comparable sensitivity to 32P-labeled probes in Northern blots but avoids radiation hazards. However, fluorescent labels (e.g., Cy3/Cy5) provide higher resolution for single-cell RNA imaging. A 2024 study demonstrated that this compound-labeled aRNA achieved 90% concordance with TaqMan assays in validation experiments, outperforming amino allyl-modified RNA in stability .
Experimental Design & Data Contradictions
Q. What experimental factors contribute to variability in this compound labeling efficiency?
Key variables include:
- RNA polymerase fidelity : T7 polymerase exhibits higher incorporation efficiency than SP6 in A/T-rich templates .
- Buffer composition : HEPES-based buffers (pH 7.5–8.0) enhance transcription yields vs. Tris-based systems .
- Template quality : Linearized DNA templates with 3´ overhangs reduce truncated RNA products .
Q. How should researchers address discrepancies in biotinylation efficiency across replicate experiments?
- Normalization : Use internal standards (e.g., exogenous spike-in RNAs) to quantify labeling efficiency .
- Batch effects : Pre-mix this compound and nucleotides to ensure consistent molar ratios across replicates .
- Statistical rigor : Apply one-way ANOVA with post-hoc Tukey tests to evaluate technical vs. biological variability .
Q. What are the limitations of this compound in studying RNA splicing dynamics?
While this compound does not impair splicing complex assembly in vitro , its bulky biotin moiety may sterically hinder interactions in compact ribonucleoprotein (RNP) structures. For splicing studies, validate results with alternative labels (e.g., 5-ethynyl UTP) and cryo-EM to resolve spatial conflicts .
Methodological Best Practices
Q. How should this compound stock solutions be prepared and stored for long-term stability?
Reconstitute lyophilized this compound in nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a final concentration of 10 mM. Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent hydrolysis of the triphosphate group .
Q. What steps ensure reproducibility in streptavidin-based detection of this compound-labeled RNA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
